Topological Scaffold Differentiation: Benzo[h]Quinoline vs. Quinoline and Hexahydroquinoline Cores
The target compound is exclusively located within the C07D 491/056 CPC patent classification, which covers heterocyclic compounds containing a 1,3-dioxole ring ortho- or peri-condensed with a carbocyclic ring, while simpler analogs fall under C07D 401/06 (non-fused quinoline) or C07D 491/04 (ortho-condensed systems without the benzo[h] fusion) [1]. This topological distinction places the compound into a distinct chemical space compared to analogs like 4-(6-chloro-1,3-benzodioxol-5-yl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one (Hit2Lead ID) or butyl 4-(6-chloro-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS 5609-00-7) . For AChE inhibitor patents, the benzo[h]quinolinone scaffold is claimed to provide privileged geometry for binding the peripheral anionic site, though no direct Kd comparison between scaffolds is publicly available.
| Evidence Dimension | Chemical scaffold classification (Patent CPC) |
|---|---|
| Target Compound Data | C07D 491/056 (1,3-dioxole ortho-condensed with benzo[h]quinoline) |
| Comparator Or Baseline | C07D 401/06 (non-fused quinoline) for simpler 4-(benzodioxolyl)-quinolinones; C07D 491/04 (ortho-condensed but without additional benzo fusion) |
| Quantified Difference | Exclusive classification (no overlap in subclass); tricyclic planar vs. bicyclic or saturated tricyclic topology |
| Conditions | USPTO Cooperative Patent Classification system, subclass hierarchy |
Why This Matters
Procurement based on patent classification ensures access to a structurally unique scaffold not represented by commercially available simpler dihydroquinolinones, critical for intellectual property and novelty in drug discovery programs.
- [1] Bai, H., Zhao, X., Zhong, J., Gong, Y., Zhu, Q., Liu, X., Zheng, X., & Liu, L. (2016). US Patent No. US9346818B2. Benzodioxole derivative and preparation method and use thereof. CPC Classification: C07D 491/056. View Source
